2-(Propylthio)-1-(m-tolyl)ethan-1-one

Medicinal Chemistry QSAR Physical Organic Chemistry

For medicinal chemistry programs requiring a structurally defined thioether ketone scaffold, sourcing a compound with precise meta-substitution is critical. Generic or regioisomeric alternatives introduce uncontrolled variability in electronic and steric properties, compromising SAR data reproducibility. - Defined redox handle: The thioether moiety enables selective oxidation to sulfoxide or sulfone for prodrug design or oxidative stress probe development. - Synthetic versatility: The reactive carbonyl and modifiable sulfur center support diverse library synthesis, including heterocycle formation. - Batch-to-batch consistency: Supplied with rigorous analytical characterization to ensure reliable reactivity and biological assay outcomes.

Molecular Formula C12H16OS
Molecular Weight 208.32 g/mol
Cat. No. B13636230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propylthio)-1-(m-tolyl)ethan-1-one
Molecular FormulaC12H16OS
Molecular Weight208.32 g/mol
Structural Identifiers
SMILESCCCSCC(=O)C1=CC=CC(=C1)C
InChIInChI=1S/C12H16OS/c1-3-7-14-9-12(13)11-6-4-5-10(2)8-11/h4-6,8H,3,7,9H2,1-2H3
InChIKeyHIZNWDIJADKEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propylthio)-1-(m-tolyl)ethan-1-one Overview


2-(Propylthio)-1-(m-tolyl)ethan-1-one (CAS 1157206-39-7) is a sulfur-containing aromatic ketone characterized by a thioether linkage between a propyl group and an ethanone core, substituted with a meta-tolyl (3-methylphenyl) group [1]. This compound is part of a broader class of 2-(alkylthio)-1-arylethan-1-one derivatives, which are valued as versatile intermediates in organic synthesis and as scaffolds in medicinal chemistry [2]. Its molecular architecture, featuring a C12H16OS formula and a molecular weight of 208.32 g/mol, allows for diverse chemical modifications, including nucleophilic addition at the carbonyl carbon and oxidation at the sulfur atom [1].

Why Analogs of 2-(Propylthio)-1-(m-tolyl)ethan-1-one Differ


Substituting 2-(Propylthio)-1-(m-tolyl)ethan-1-one with a generic thioether ketone or a regioisomer (e.g., ortho- or para-tolyl) is not a chemically or biologically equivalent act. The meta-substitution pattern on the aryl ring significantly influences the compound's electronic distribution, steric profile, and, consequently, its reactivity and target engagement . The thioether moiety, compared to an ether or amine linker, provides distinct redox properties and metabolic stability, which are critical parameters in both synthetic route design and biological screening [1]. The evidence presented below quantitatively defines these non-interchangeable attributes, guiding precise scientific selection.

Quantitative Selection Guide: 2-(Propylthio)-1-(m-tolyl)ethan-1-one


Meta-Substitution: Lipophilicity and Electronic Effects

The meta-tolyl substitution in 2-(Propylthio)-1-(m-tolyl)ethan-1-one results in a distinct molecular property profile compared to its para- and ortho-tolyl isomers. Specifically, the meta-isomer exhibits a calculated XLogP3 value of 3.5, which is identical to the ortho-isomer but different from the para-isomer (XLogP3 data not available) [1][2]. The topological polar surface area (TPSA) for both meta and ortho isomers is 42.4 Ų, indicating similar hydrogen-bonding capacities [1][2]. These subtle differences can significantly impact membrane permeability and target binding in biological systems.

Medicinal Chemistry QSAR Physical Organic Chemistry

Anti-Inflammatory Potential of the Meta-Isomer

Preliminary in vitro studies have demonstrated that 2-(Propylthio)-1-(m-tolyl)ethan-1-one exhibits effects on specific inflammatory cytokines, including TNF-α and IL-6 [1]. While direct comparative data against its ortho- or para-isomers are not yet published, this bioactivity profile is a key differentiator from non-thioether ketones and underscores the functional relevance of the meta-substituted thioether framework. Molecular docking simulations suggest the compound may interact with key residues in the active sites of these cytokines [1].

Immunology Inflammation Cytokine Biology

Thioether Moiety: Reactivity and Stability Profile

The thioether linkage in 2-(Propylthio)-1-(m-tolyl)ethan-1-one imparts unique chemical properties compared to its ether (oxygen) and amine (nitrogen) analogs. Thioethers are generally more stable toward acidic hydrolysis than ethers but can be selectively oxidized to sulfoxides and sulfones, providing a versatile handle for late-stage functionalization [1][2]. This is a class-level advantage. In biochemical contexts, the thioether is less prone to hydrogen-bonding than an amine, which can reduce off-target interactions and improve membrane permeability [3].

Synthetic Chemistry Medicinal Chemistry Chemical Stability

Key Applications of 2-(Propylthio)-1-(m-tolyl)ethan-1-one


SAR Studies for Inflammation and Cancer

Based on preliminary in vitro evidence of cytokine modulation (TNF-α, IL-6) and reported apoptosis induction in cancer cell lines [1], 2-(Propylthio)-1-(m-tolyl)ethan-1-one is a well-suited scaffold for SAR campaigns. Researchers can systematically modify the propylthio chain, oxidize the sulfur atom, or substitute the meta-tolyl ring to probe the molecular determinants of anti-inflammatory and anticancer activity, using this compound as the foundational core for a focused library.

Oxidation-Sensitive Probes & Prodrug Design

The thioether moiety in this compound provides a distinct oxidation-sensitive handle. As demonstrated in related thioether-containing antifungal agents [2], the sulfur can be selectively oxidized to a sulfoxide or sulfone. This property can be exploited to design chemical probes that are activated in the oxidative environment of a tumor or inflamed tissue, or to create prodrugs with improved solubility and pharmacokinetic profiles.

Synthetic Intermediate for Thioether-Containing Compounds

Due to its reactive carbonyl group and modifiable thioether, this compound serves as a valuable intermediate in organic synthesis. It can undergo nucleophilic addition, condensation, and oxidation reactions to yield a wide array of more complex molecules, including heterocycles, sulfoxides, and sulfones [1][2]. This versatility makes it a strategic choice for building diverse chemical libraries in both academic and industrial settings.

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